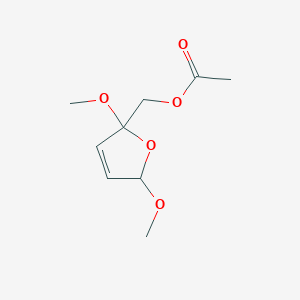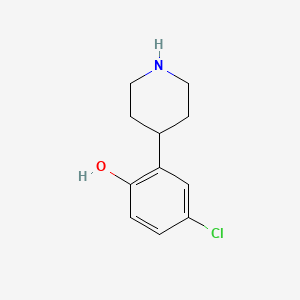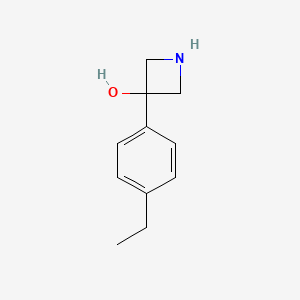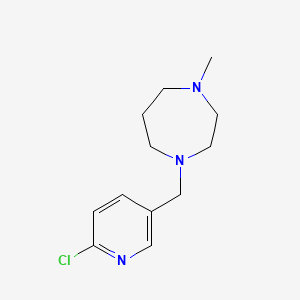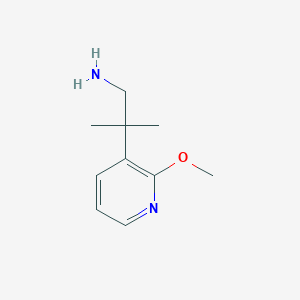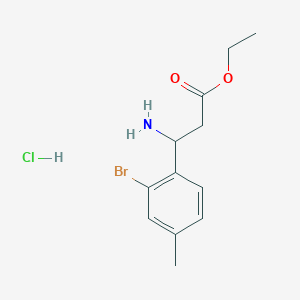![molecular formula C12H14ClNO B13544289 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is an organic compound with the molecular formula C12H14ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 1,2,3,4-tetrahydronaphthalen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- N-(2,6-dimethylphenyl)chloroacetamide
Uniqueness
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is unique due to the presence of the 1,2,3,4-tetrahydronaphthalen-1-yl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other chloroacetamide derivatives.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
SLQUITRGZWAZBX-NSHDSACASA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2C1)NC(=O)CCl |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


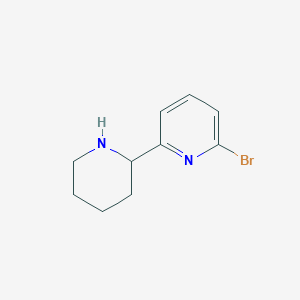
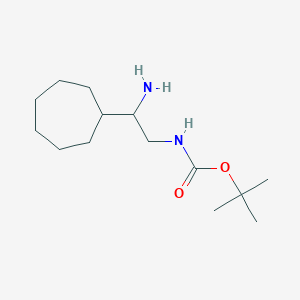
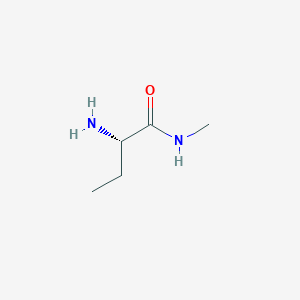
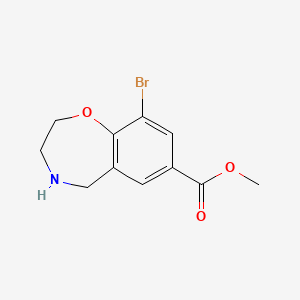
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
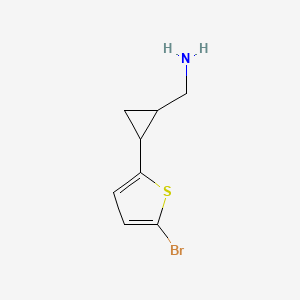
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

